

Application Note: LC-MS/MS Quantification of Henatinib

Author: Smolecule Technical Support Team. **Date:** February 2026

Compound Focus: Henatinib

CAS No.: 1239269-51-2

Cat. No.: S548092

Get Quote

1. Introduction **Henatinib** is a novel oral small-molecule multikinase inhibitor that has demonstrated broad and potent antitumor activities in preclinical studies. This application note describes a simple, sensitive, and rapid liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of **Henatinib** in human plasma and urine. The validated method was successfully applied to a phase I dose escalation pharmacokinetic study in Chinese cancer patients [1].

2. Experimental Protocol

- **Instrumentation:** Liquid Chromatograph coupled to a Tandem Mass Spectrometer (LC-MS/MS).
- **Chromatographic Column:** XBridge C18 column (50 mm × 2.1 mm, 2.5 μm).
- **Mobile Phase:** A mixture of 5mM ammonium formate (pH 9.5), acetonitrile, and methanol in the ratio of 60:30:10 (v/v/v).
- **MS/MS Detection:**
 - **Ion Mode:** Positive ion electrospray ionization (ESI+).
 - **Detection Mode:** Multiple Reaction Monitoring (MRM).
 - **Ion Transitions:**
 - **Henatinib:** m/z 469.1 → 382.2
 - Internal Standard (Midazolam): m/z 326.2 → 291.3
- **Sample Preparation (Protein Precipitation):**
 - Aliquot 100 μL of plasma or urine sample into a clean tube.
 - Add the internal standard (midazolam) solution.
 - Precipitate proteins by adding methanol.
 - Vortex mix vigorously for 1-2 minutes.
 - Centrifuge the samples at a high speed (e.g., 13,000 × g) for 10 minutes.

- Transfer the clear supernatant to an autosampler vial for LC-MS/MS analysis [1].

3. Method Validation Summary The developed method was comprehensively validated according to standard bioanalytical guidelines.

Table 1: Analytical Performance and Validation Data for **Henatinib** Assay [1]

Validation Parameter	Plasma	Urine
Linear Range	0.100 - 400 ng/mL	1.00 - 2500 ng/mL
LLOQ	0.100 ng/mL	1.00 ng/mL
Intra-day Precision (RSD%)	< 8.6%	< 9.2%
Inter-day Precision (RSD%)	< 8.6%	< 9.2%
Accuracy (Bias%)	Within \pm 6.8%	Within \pm 6.8%
Runtime per Sample	~3.5 minutes	~3.5 minutes

Context from Other Tyrosine Kinase Inhibitor (TKI) Analyses

For context, the table below compares the **Henatinib** method with analytical methods for Imatinib, another tyrosine kinase inhibitor. This highlights the diversity of techniques used in TKI analysis.

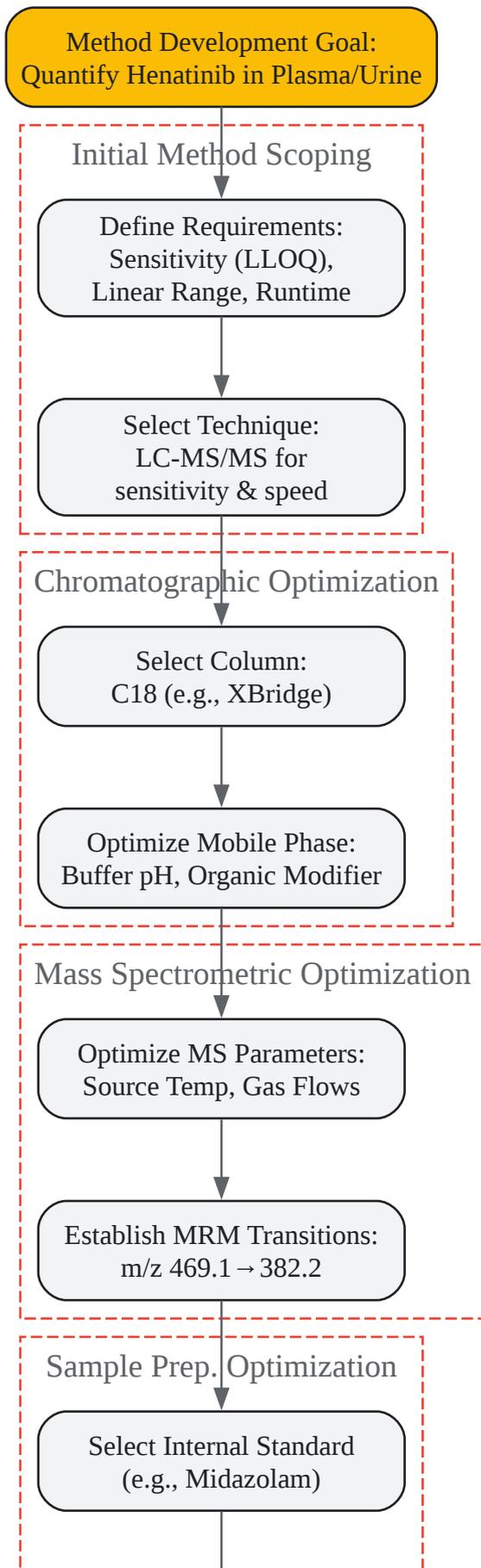
Table 2: Comparison of Analytical Methods for Different Tyrosine Kinase Inhibitors

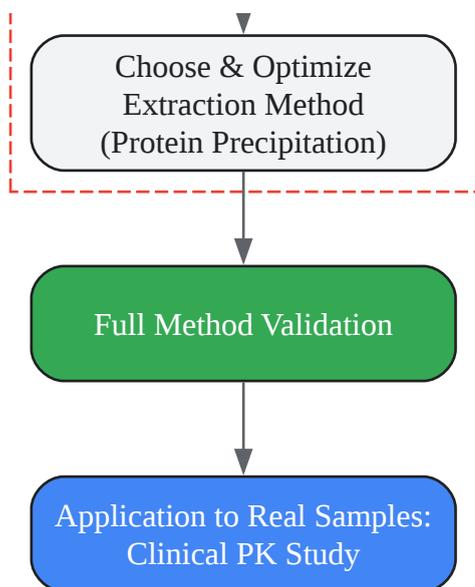
Drug / Method Feature	Henatinib	Imatinib (Method A)	Imatinib (Method B)
Analytical Technique	LC-MS/MS	HPLC-UV	Stability-Indicating HPLC-UV
Matrix	Plasma, Urine	Human Plasma	Solution, Plasma

Drug / Method Feature	Henatinib	Imatinib (Method A)	Imatinib (Method B)
Linear Range	0.1-400 ng/mL (Plasma)	Not explicitly stated	0.5-20 µg/mL
Runtime per Sample	~3.5 min	< 5 min	6 min
Key Application	Pharmacokinetic Study	Simultaneous determination with metabolite	Forced Degradation Studies
Reference	[1]	[2]	[3]

Potential Workflow for Method Development

While the published method for **Henatinib** is presented as a final, optimized protocol, the development of such a method typically follows a logical sequence. The diagram below outlines a general workflow for developing and validating a bioanalytical method.





[Click to download full resolution via product page](#)

Discussion and Conclusion

The presented LC-MS/MS protocol for **Henatinib** represents a highly optimized method suitable for high-throughput clinical pharmacokinetic studies. Its key advantages are:

- **High Sensitivity:** With an LLOQ of 0.1 ng/mL in plasma, the method is capable of detecting very low drug concentrations, which is crucial for tracking drug elimination [1].
- **Rapid Analysis:** A short runtime of 3.5 minutes per sample makes this method efficient for processing large numbers of clinical samples from a pharmacokinetic study [1].
- **Robust Performance:** The validation data confirm that the method is precise, accurate, and reliable for quantifying **Henatinib** in complex biological matrices [1].

This method provides a solid foundation for researchers conducting bioanalysis of **Henatinib**. Future work could explore further automation in sample preparation or the use of newer core-shell chromatographic particles to potentially increase throughput or resolution without compromising sensitivity.

Need Custom Synthesis?

Email: info@smolecule.com or [Request Quote Online](#).

References

1. Determination of henatinib in human plasma and urine by liquid... [pubmed.ncbi.nlm.nih.gov]
2. Optimization of the simultaneous determination of imatinib ... [pubmed.ncbi.nlm.nih.gov]
3. Quantitative determination of imatinib stability under ... [pmc.ncbi.nlm.nih.gov]

To cite this document: Smolecule. [Application Note: LC-MS/MS Quantification of Henatinib].

Smolecule, [2026]. [Online PDF]. Available at:

[<https://www.smolecule.com/products/b548092#henatinib-analytical-runtime-optimization>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

Contact

Address: Ontario, CA 91761, United States

Phone: (512) 262-9938

Email: info@smolecule.com

Web: www.smolecule.com